({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine
Description
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl}-methyl)amine (CAS: 883542-92-5) is a piperidine-derived amine with a molecular formula of C₁₅H₂₃FN₂ and a molecular weight of 250.35 g/mol . Its structure consists of:
- A piperidine ring substituted at the 1-position with a 2-(3-fluorophenyl)ethyl group.
- A methylamine group at the 4-position of the piperidine ring.
Structure
3D Structure
Properties
IUPAC Name |
[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c15-14-3-1-2-12(10-14)4-7-17-8-5-13(11-16)6-9-17/h1-3,10,13H,4-9,11,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSCCBBRBQBBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine typically involves the reaction of 3-fluorophenylethylamine with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving biological pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties :
- Density : 1.016 ± 0.06 g/cm³ (predicted)
- Boiling Point : 326.8 ± 17.0 °C (predicted)
- pKa: 10.41 ± 0.10 (predicted) .
Comparison with Structurally Similar Compounds
Positional Isomers
- ({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-yl}-methyl)amine (CAS: 913322-60-8): This positional isomer differs in the substitution position of the methylamine group (3-yl vs. 4-yl).
Piperidine Derivatives with Aromatic Substituents
[1-(3-Chlorophenyl)ethyl]-piperidin-4-yl-amine hydrochloride (CAS: 71825-24-6):
Replacing the 3-fluorophenyl group with a 3-chlorophenyl substituent introduces a larger halogen atom. Chlorine’s higher atomic radius and electronegativity may influence lipophilicity and intermolecular interactions (e.g., van der Waals forces) compared to fluorine .[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride (CAS: 1181457-96-4):
This compound features dual aromatic substituents (3-fluorophenyl and 4-fluorophenyl) attached to the amine. The additional fluorophenyl group could enhance π-π stacking interactions but may reduce solubility due to increased hydrophobicity .
Piperazine vs. Piperidine Backbones
- {2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine (CAS: 938338-02-4):
The replacement of the piperidine ring with a piperazine ring introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. Piperazine derivatives often exhibit distinct pharmacokinetic profiles, such as altered blood-brain barrier penetration .
Sulfonamide-Functionalized Analogs
- 3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (15) :
Molecular weight: 479.03 g/mol (vs. 250.35 g/mol for the target compound). The bulky sulfonamide and dihydrobenzofuran groups likely reduce membrane permeability but enhance target specificity through steric complementarity .
Structural and Functional Implications
Role of Fluorine Substitution
The 3-fluorophenyl group in the target compound contributes to:
- Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.
- Improved binding affinity via electronegative interactions with hydrophobic pockets in biological targets.
Backbone Modifications
- Piperidine vs.
- Methylamine Position : 4-substitution (target compound) vs. 3-substitution (CAS 913322-60-8) alters spatial arrangement, impacting interactions with enzymes or receptors .
Biological Activity
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine, also referred to as 3-fluorophenyl ethyl piperidine, is a chemical compound with the molecular formula C15H23FN2 and a molecular weight of 250.35 g/mol. This compound features a piperidine ring that is substituted with a 3-fluorophenyl group and a methylamine moiety, which suggests potential for various biological interactions and applications in medicinal chemistry.
Structural Characteristics
The unique structure of this compound allows it to interact with multiple biological targets. The presence of the fluorine atom enhances its chemical stability and reactivity compared to analogs containing other halogens, which may influence its biological activity.
- Neurotransmitter Modulation : Compounds with piperidine structures have been shown to act as neurotransmitter modulators. For instance, similar piperidine derivatives have been identified as antagonists at serotonin receptors (5HT2A), which are implicated in various psychiatric disorders .
- Receptor Interactions : The compound may interact with trace amine-associated receptors (TAARs), which play a role in modulating dopamine, serotonin, and glutamate levels. This interaction could lead to therapeutic effects relevant to conditions like schizophrenia .
Case Study 1: Neurotransmitter Modulation
A study exploring the pharmacological characterization of piperazine derivatives revealed that compounds structurally related to this compound exhibited significant affinity for NK(1) receptors. These findings suggest that similar compounds can influence neurochemical pathways associated with mood regulation and anxiety disorders .
Case Study 2: Serotonin Receptor Antagonism
Research has demonstrated that certain piperidine derivatives act as effective antagonists at the 5HT2A receptor, leading to potential applications in treating anxiety, depression, and other mood disorders. The structural characteristics of these compounds—particularly the presence of fluorinated groups—enhance their pharmacological profiles .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:
- N-Alkylation : Reacting piperidin-4-yl-methylamine with 2-(3-fluorophenyl)ethyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Catalytic Hydrogenation : For intermediates requiring reduction, use Pd/C or Raney Ni under H₂ pressure (1–3 atm) in ethanol .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures .
Optimization involves adjusting reaction time (12–24 hrs), temperature, and stoichiometry to improve yields (target >70%) and purity (>95% by HPLC).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural and chemical validation:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns on the piperidine ring and fluorophenyl group .
- Mass Spectrometry : HRMS (ESI+) verifies molecular weight (e.g., calculated for C₁₅H₂₂FN₂: 249.18 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
Q. What in vitro models are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Enzyme Inhibition : Test against monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE) using fluorometric assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) at concentrations 1 nM–10 µM .
- Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cell lines to establish safety margins (EC₅₀ > 50 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Focus on systematic structural modifications:
- Substituent Variation : Replace the 3-fluorophenyl group with other halophenyl (e.g., 4-Cl, 2-OCH₃) or heteroaromatic groups to assess electronic effects .
- Scaffold Hybridization : Fuse the piperidine core with triazole or pyrimidine rings to enhance rigidity and binding affinity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with MAO-B or AChE active sites . Validate with mutagenesis studies (e.g., MAO-B F343A mutant) .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Address discrepancies through:
- Orthogonal Assays : Confirm MAO-B inhibition via both fluorometric and radiometric assays to rule out assay-specific artifacts .
- In Vivo Validation : Use rodent models (e.g., scopolamine-induced cognitive impairment) to correlate in vitro AChE inhibition with behavioral outcomes .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Q. What strategies optimize pharmacokinetic properties for CNS-targeted applications?
- Methodological Answer : Enhance blood-brain barrier (BBB) penetration and metabolic stability:
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to 2.5 while retaining activity .
- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) moieties to improve oral bioavailability .
- Microsomal Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation) .
Q. What computational methods predict target interactions and off-target risks?
- Methodological Answer : Integrate multi-scale modeling:
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to assess residence time in MAO-B .
- Off-Target Screening : Use SwissTargetPrediction or SEA databases to prioritize kinases or GPCRs for experimental validation .
- ADMET Prediction : QikProp or ADMETLab 2.0 to estimate BBB permeability (PS > 5 × 10⁻⁶ cm/s) and hERG liability (IC₅₀ > 10 µM) .
Data Contradiction Analysis
Q. How to interpret conflicting results in enzyme inhibition assays?
- Methodological Answer : Probe assay conditions and compound stability:
- pH Sensitivity : Repeat assays at physiological pH (7.4) vs. standard buffer (pH 8.0) to check pH-dependent activity shifts .
- Redox Interference : Add antioxidants (e.g., ascorbic acid) to rule out false positives from compound oxidation .
- Enzyme Source Variability : Compare recombinant human MAO-B vs. rat brain homogenates to identify species-specific effects .
Key Research Findings from Evidence
- Piperidine derivatives with fluorophenyl groups show MAO-B inhibition (IC₅₀ = 0.2–5 µM) and moderate AChE activity (IC₅₀ = 10–50 µM) .
- N-Alkylation with bulkier groups (e.g., propargyl) improves metabolic stability (t₁/₂ > 60 mins in microsomes) .
- Molecular docking predicts strong π-π interactions between the fluorophenyl group and MAO-B Tyr398 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
